molecular formula C14H11ClFN5O B3007359 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide CAS No. 1436191-71-7

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide

Cat. No. B3007359
CAS RN: 1436191-71-7
M. Wt: 319.72
InChI Key: HWHJHPXHXXWIHG-UHFFFAOYSA-N
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Description

The compound "1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide" is a synthetic molecule that appears to be structurally related to a class of compounds known for their potential antitumor activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with variations in their halogen substitutions and attached functional groups have been synthesized and evaluated for their biological activities, particularly against cancer cell lines.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of an isocyanato-substituted benzene with an aminated indazole, as seen in the synthesis of compounds in papers , , , and . These syntheses often start from 2,6-difluorobenzonitrile, which undergoes amination with morpholine and subsequent cyclization with hydrazine hydrate to form the indazole core. The final condensation step introduces the phenyl group with the desired halogen substitutions. Although the exact synthesis of "1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide" is not detailed, it likely follows a similar synthetic route with appropriate modifications to introduce the cyanocyclopropyl and triazole groups.

Molecular Structure Analysis

The crystal structures of similar compounds have been determined and show that these molecules can adopt conformations where the rings are oriented at specific dihedral angles to each other, as seen in paper . The orientation of these rings can influence the molecule's ability to interact with biological targets. The exact molecular structure of the compound would need to be determined to understand its potential interactions fully.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typically condensation reactions, as mentioned earlier. Additionally, the presence of reactive functional groups like isocyanato and halogens suggests that these compounds could participate in further chemical transformations. For example, the fluorometric method described in paper involves the transformation of a triazole compound into a fluorophore in an alkaline solution, indicating that the triazole moiety can undergo nucleophilic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide" would likely include moderate solubility in organic solvents, given the presence of both polar (cyano, carboxamide) and nonpolar (phenyl, methyl) groups. The halogen atoms could also influence the compound's lipophilicity, which is important for its potential as a drug candidate. The crystal structure, melting point, and other physical properties would need to be determined experimentally. The biological activities of similar compounds have been evaluated, with some showing inhibitory effects on cancer cell proliferation , suggesting that the compound may also possess such activities.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structures have been synthesized and their crystal structures determined, contributing to the understanding of their potential interactions with biological targets. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was reported, highlighting its antitumor activity against some cancer cell lines due to its ability to inhibit cell proliferation (Hao et al., 2017).

Biological Activities and Applications

Research into compounds with similar frameworks has revealed various biological activities, including antitumor, antimicrobial, and antiviral properties, suggesting potential applications in drug development. For example, new urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral and antimicrobial activities (Reddy et al., 2013). Another study on enaminones as building blocks for the synthesis of substituted pyrazoles explored their antitumor and antimicrobial activities, offering insights into their utility in medicinal chemistry (Riyadh, 2011).

Chemical Modifications and Drug Discovery

The modification of triazole N-oxides and N-methoxytriazolium salts for the introduction of various substituents into the triazole nucleus illustrates the versatility of these compounds in drug design and synthesis (Begtrup & Holm, 1981). This flexibility in chemical modifications enables the creation of molecules with tailored properties for specific biological targets.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O/c1-8-12(13(22)18-14(7-17)4-5-14)19-20-21(8)11-3-2-9(15)6-10(11)16/h2-3,6H,4-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHJHPXHXXWIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide

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